molecular formula C10H11FO B14284458 1-(2-Fluoroprop-2-enyl)-4-methoxybenzene CAS No. 128259-86-9

1-(2-Fluoroprop-2-enyl)-4-methoxybenzene

Cat. No.: B14284458
CAS No.: 128259-86-9
M. Wt: 166.19 g/mol
InChI Key: VCBHQMNVLDFVLV-UHFFFAOYSA-N
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Description

1-(2-Fluoroprop-2-enyl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a 2-fluoroprop-2-enyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroprop-2-enyl)-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with 2-fluoropropene in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroprop-2-enyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom in the 2-fluoroprop-2-enyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

1-(2-Fluoroprop-2-enyl)-4-methoxybenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroprop-2-enyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoroprop-2-enyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Fluoroprop-2-enyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.

    1-(2-Fluoroprop-2-enyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

1-(2-Fluoroprop-2-enyl)-4-methoxybenzene is unique due to the presence of both a fluorine atom and a methoxy group

Properties

CAS No.

128259-86-9

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(2-fluoroprop-2-enyl)-4-methoxybenzene

InChI

InChI=1S/C10H11FO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3

InChI Key

VCBHQMNVLDFVLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=C)F

Origin of Product

United States

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